

Application of Benzaldehyde, 4-bromo-, hydrazone in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzaldehyde, 4-bromo-, hydrazone*

Cat. No.: *B1273411*

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Introduction

Benzaldehyde, 4-bromo-, hydrazone and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The core structure, featuring a hydrazone linkage (-NH-N=CH-), an aromatic benzene ring, and a bromine substituent, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the bromine atom, an electron-withdrawing group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity. This document provides a detailed overview of the applications of **Benzaldehyde, 4-bromo-, hydrazone** derivatives, including their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data.

Biological Activities and Applications

Derivatives of **Benzaldehyde, 4-bromo-, hydrazone** have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-bromobenzaldehyde hydrazone derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative 4-bromobenzaldehyde hydrazone derivatives against different human cancer cell lines.

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	HCT116 (Colon)	1.20	
2	A549 (Lung)	13.39	[1]
3	PC-3 (Prostate)	9.389	[1]
4	MCF-7 (Breast)	1.24	[2]
5	HepG2 (Liver)	3.61	[2]
6	HL-60 (Leukemia)	3.02	[3]
7	SKW-3 (Leukemia)	3.14	[3]

Mechanism of Anticancer Action

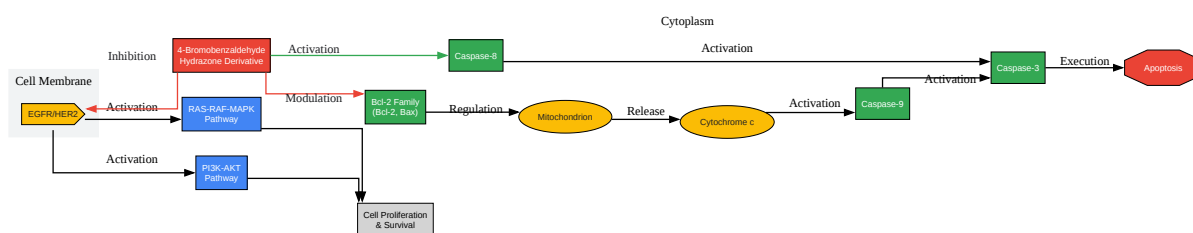
The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis). Key signaling pathways implicated include:

- **EGFR/HER2 Inhibition:** Some hydrazone derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial in cancer cell proliferation and survival.[2][4] Inhibition of these receptors can block downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[4]
- **Regulation of Bcl-2 Family Proteins:** These compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[5][6]

Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and upregulation of pro-apoptotic proteins (e.g., Bax) leads to mitochondrial dysfunction and release of cytochrome C.

- **Caspase Activation:** The initiation of apoptosis culminates in the activation of caspases, a family of cysteine proteases. Hydrazone derivatives have been shown to activate initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[5][7]

Signaling Pathway Diagram: Anticancer Mechanism of Action



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Caption: Proposed anticancer mechanism of 4-bromobenzaldehyde hydrazone derivatives.

Antimicrobial Activity

Derivatives of 4-bromobenzaldehyde hydrazone have also exhibited promising activity against a variety of bacterial and fungal pathogens. The presence of the hydrazone moiety and the bromo-substituent are thought to contribute to their antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity

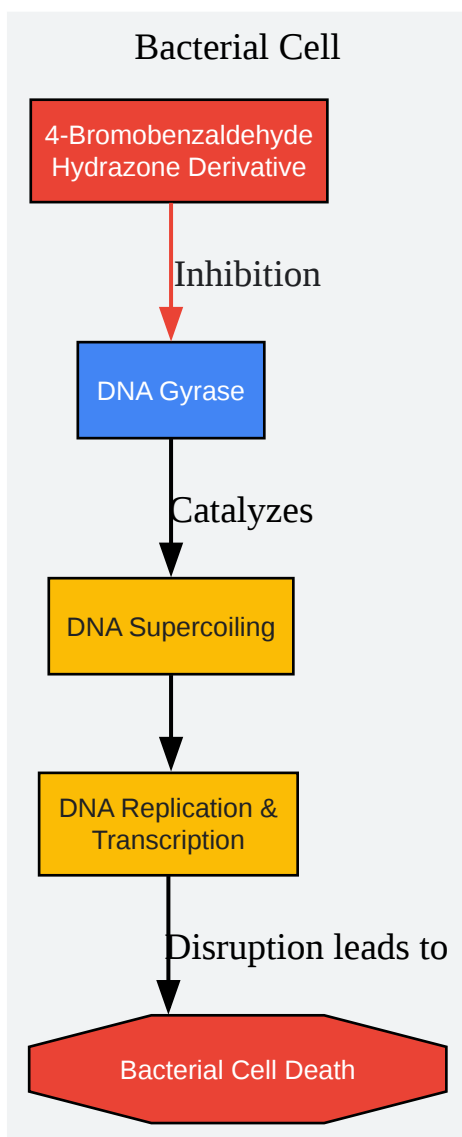
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-bromobenzaldehyde hydrazone derivatives against selected microbial strains.

Compound ID	Microbial Strain	MIC (µg/mL)	Reference
8	Staphylococcus aureus	64	
9	Escherichia coli	>512	
10	Enterococcus faecalis	32	
11	Candida albicans	64	
12	Bacillus subtilis	2.5	[8]
13	Klebsiella pneumoniae	2.5	[8]

Mechanism of Antimicrobial Action

A key mechanism proposed for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase.[9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

Signaling Pathway Diagram: Antimicrobial Mechanism of Action



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Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.

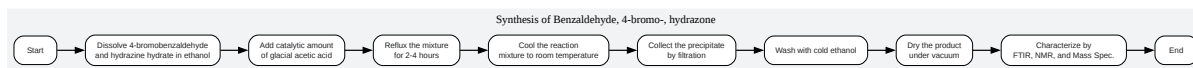
Experimental Protocols

The following section provides detailed methodologies for the synthesis of **Benzaldehyde, 4-bromo-, hydrazone** and for the evaluation of its biological activities.

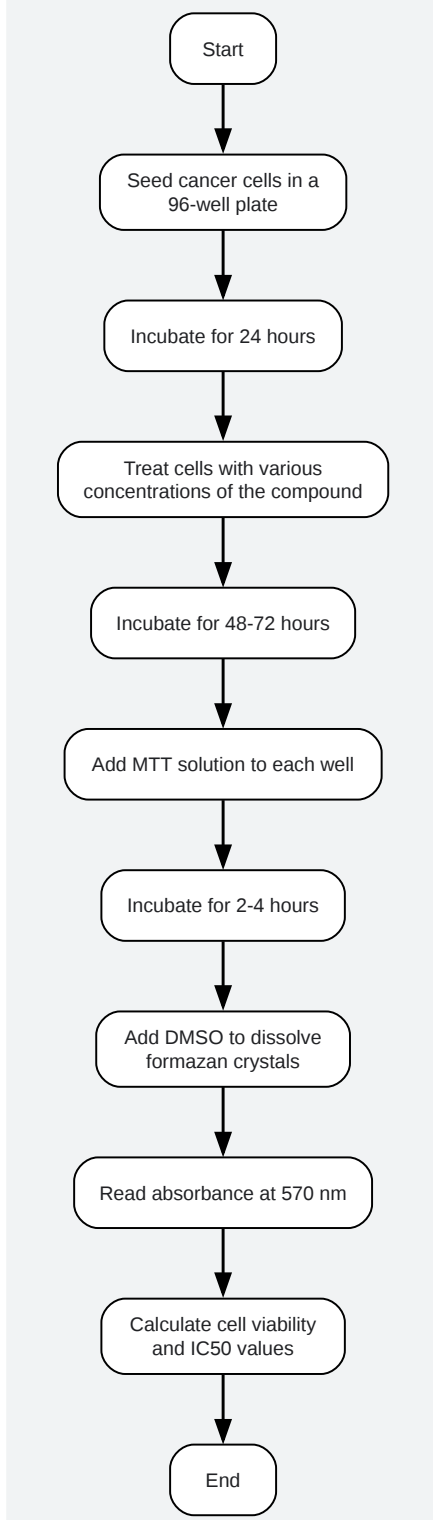
Synthesis of Benzaldehyde, 4-bromo-, hydrazone

This protocol describes a general method for the synthesis of the title compound via condensation reaction.

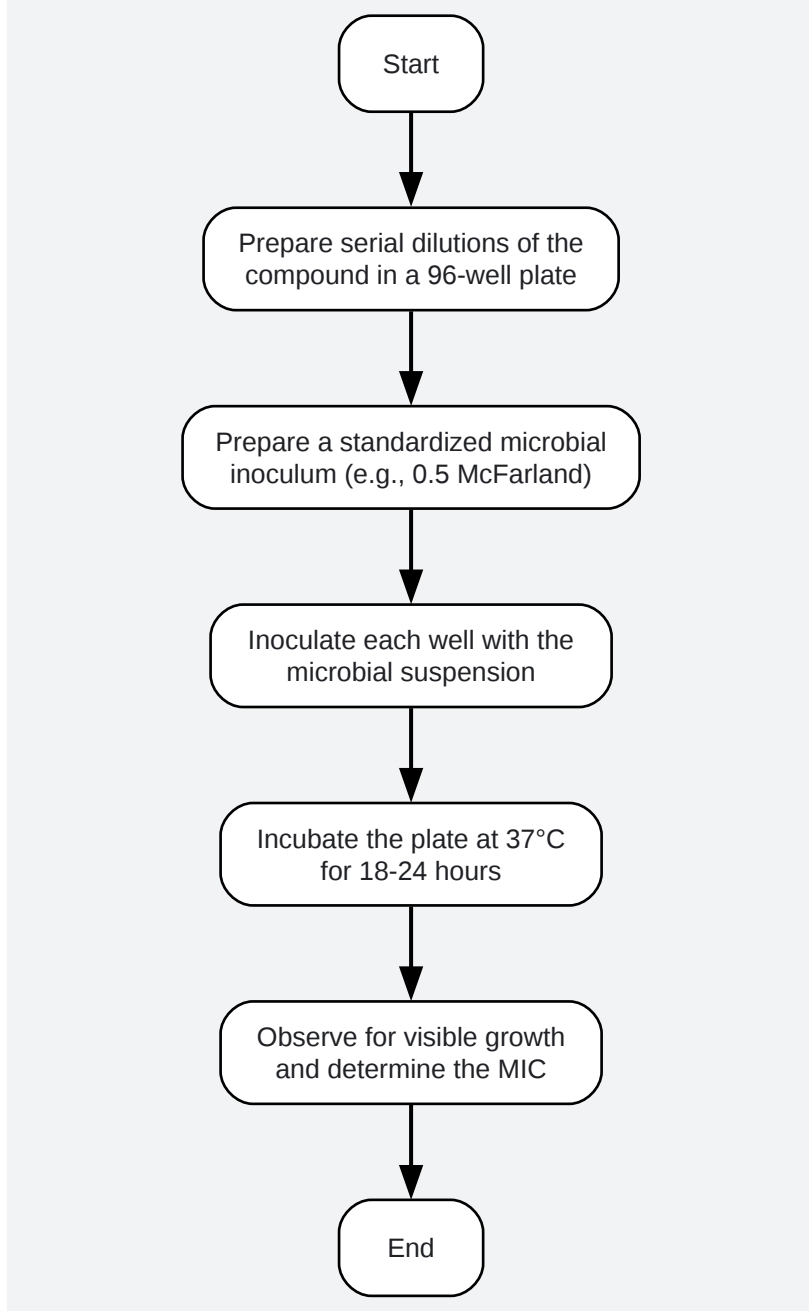
Workflow Diagram: Synthesis Protocol



MTT Assay for Anticancer Screening



Broth Microdilution for Antimicrobial Susceptibility



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